molecular formula C13H14N2 B12526008 3-Benzylphenylhydrazine CAS No. 734505-16-9

3-Benzylphenylhydrazine

Cat. No.: B12526008
CAS No.: 734505-16-9
M. Wt: 198.26 g/mol
InChI Key: MQIIVMZUMXCMCT-UHFFFAOYSA-N
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Description

3-Benzylphenylhydrazine (Chemical Formula: C13H14N2, Molecular Weight: 198.26 g/mol) is a chemical compound of interest in organic and medicinal chemistry research. It serves as a versatile building block for the synthesis of various heterocyclic compounds. Notably, derivatives of N-Benzyl-N-phenylhydrazine have been used as key intermediates in the preparation of novel oxazolidine compounds, which are subsequently evaluated for their potential biological activities, such as antihyperglycemic effects . In a research context, phenylhydrazine derivatives are known to participate in complex oxidation mechanisms. These reactions can be initiated by metal cations or oxyhemoglobin and involve several intermediates, including superoxide radical (O₂⁻) and hydrogen peroxide, which act as chain propagators . The compound must be handled with care, as related hydrazine compounds are recognized for their toxicity and capacity to cause cellular damage, including hemolytic anemia and oxidative stress in biological models . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

734505-16-9

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

(3-benzylphenyl)hydrazine

InChI

InChI=1S/C13H14N2/c14-15-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10,15H,9,14H2

InChI Key

MQIIVMZUMXCMCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CC=C2)NN

Origin of Product

United States

Synthetic Methodologies for 3 Benzylphenylhydrazine and Its Precursors

Carbon-Nitrogen Bond Formation Strategies for Hydrazine (B178648) Synthesis

The construction of the N-N bond is a critical step in the synthesis of hydrazines. Several classical and modern synthetic strategies can be adapted for the preparation of 3-benzylphenylhydrazine.

Reductive amination, a cornerstone of amine synthesis, can be extended to the formation of hydrazines. This typically involves the reaction of a carbonyl compound with a hydrazine derivative, followed by reduction of the resulting hydrazone. While direct synthesis of this compound via this method is less common, the principles can be applied to the synthesis of substituted hydrazines in general. Imine reductases (IREDs) have shown promise in the reductive amination of carbonyls with hydrazines, offering a biocatalytic route to substituted N-alkylhydrazines. nih.gov This enzymatic approach facilitates the condensation of a carbonyl with a hydrazine to form a hydrazone, which is then selectively reduced. nih.gov

A plausible and direct route to unsymmetrically substituted hydrazines involves the nucleophilic substitution of a suitable leaving group by a hydrazine or a protected hydrazine derivative. Traditional methods for creating substituted alkyl hydrazines often involve nucleophilic substitution with alkyl halides. researchgate.net For the synthesis of this compound, this could conceptually involve the reaction of a 3-benzylphenylamine with an aminating agent or the reaction of phenylhydrazine (B124118) with a 3-benzylbenzyl halide. However, controlling the selectivity and avoiding over-alkylation can be challenging.

A more controlled approach involves the N-alkylation of a protected hydrazine. For instance, N-acyl- and N-alkoxycarbonylaminophthalimides can be alkylated with benzyl (B1604629) groups through a Mitsunobu reaction, followed by deprotection to yield 1,1-disubstituted hydrazines. organic-chemistry.org

The reduction of azo compounds is a well-established and efficient method for the synthesis of symmetrically and unsymmetrically substituted hydrazines. organic-chemistry.orgtandfonline.comgoogle.com Various reducing agents can be employed, including sodium dithionite, hydrazine hydrate, and catalytic hydrogenation. organic-chemistry.orgtandfonline.comuri.edu For instance, azobenzenes can be reduced to the corresponding hydrazobenzenes in excellent yields using an aqueous solution of sodium dithionite. organic-chemistry.org Catalytic transfer hydrogenation using systems like Fe/CaCl2 has also proven effective for the reductive cleavage of azo compounds. organic-chemistry.org

Similarly, the reduction of nitroso compounds can lead to the formation of hydrazines. However, the more common application is the reduction of nitroarenes. The reduction of nitro compounds is a versatile reaction that can yield different products depending on the reaction conditions. wikipedia.org For example, treatment of nitroarenes with an excess of zinc metal can lead to the formation of N,N'-diarylhydrazine. wikipedia.org A variety of reagents, including zinc dust with hydrazine hydrate, can selectively reduce nitro groups to amines. niscpr.res.in

Reduction MethodReagent/CatalystProductReference
Azo Compound ReductionSodium DithioniteHydrazine organic-chemistry.org
Azo Compound ReductionHydrazine HydrateHydrazine tandfonline.comuri.edudergipark.org.tr
Catalytic HydrogenationNickel CatalystHydrazine google.com
Nitroarene ReductionZinc MetalN,N'-Diarylhydrazine wikipedia.org

Synthesis and Functionalization of Phenyl and Benzyl Precursors

The synthesis of this compound necessitates the prior synthesis of appropriately substituted phenyl and benzyl precursors.

The key precursor for this compound is 3-benzylaniline (B1330537). One common route to substituted anilines is the reduction of the corresponding nitro compound. Therefore, 3-nitro-bibenzyl can be reduced to 3-benzylaniline. A variety of reducing agents are effective for this transformation, including catalytic hydrogenation (e.g., with Pd/C) and metal/acid combinations (e.g., Sn/HCl or Fe/HCl). davidpublisher.com The reduction of aromatic nitro compounds can also be achieved using hydrazine hydrate in the presence of a catalyst like iron or copper powder. jst.go.jp

Another approach to substituted anilines involves the amination of aryl halides or sulfonates, often through transition metal-catalyzed cross-coupling reactions.

Benzyl halides are versatile electrophiles used in various organic transformations, including the benzylation of amines and other nucleophiles. A common method for their preparation is the free-radical halogenation of toluene (B28343) derivatives. For instance, benzyl chloride can be synthesized through the chlorination of toluene. organic-chemistry.org A method utilizing N-chlorosuccinimide as a chlorine source with a photocatalyst under visible light irradiation provides a mild and scalable approach to benzylic C-H bond chlorination. organic-chemistry.org

Alternatively, benzyl halides can be prepared from benzyl alcohols. The use of α,α-dichlorodiphenylmethane as a chlorinating agent with FeCl3 as a catalyst allows for the conversion of alcohols to their corresponding alkyl chlorides under mild conditions. organic-chemistry.org Reductive homocoupling of benzyl halides in the presence of metallic iron powder and a catalytic amount of a cuprous salt can be used to synthesize bibenzyl derivatives. tandfonline.com

PrecursorSynthetic MethodReagentsReference
3-BenzylanilineReduction of 3-nitro-bibenzylCatalytic Hydrogenation (e.g., Pd/C) or Metal/Acid (e.g., Sn/HCl) davidpublisher.com
Benzyl HalidesFree-Radical Halogenation of TolueneN-Chlorosuccinimide, Photocatalyst organic-chemistry.org
Benzyl HalidesFrom Benzyl Alcoholsα,α-Dichlorodiphenylmethane, FeCl3 organic-chemistry.org

Green Chemistry Principles in this compound Synthesis Development

The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic routes to chemical compounds, including this compound. These principles focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency. Key areas of focus in the context of hydrazine synthesis include the use of solvent-free conditions, catalytic methods, and advanced technologies like microwave irradiation and flow chemistry.

Solvent-Free Reaction Conditions and Sustainable Media

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for volatile and often toxic organic solvents. These reactions can be more efficient, with shorter reaction times and simpler work-up procedures. For example, the synthesis of various hydrazones has been successfully achieved under solvent-free conditions by grinding the solid reactants together, resulting in quantitative yields cmu.edu. This mechanochemical approach is eco-friendly, efficient, and can produce pure, unsolvated products researchgate.net. The synthesis of 1,3-diphenyl-5-arylpyrazoles from 2,3-epoxy-1-phenyl-3-aryl-1-propanones and phenylhydrazine has also been demonstrated under solvent-free conditions at elevated temperatures, offering advantages of operational simplicity and higher yields eurekaselect.com.

In addition to completely eliminating solvents, the use of more sustainable media, such as water or bio-based solvents, is a key aspect of green chemistry. While not specifically detailed for this compound, the principles of using greener solvents are widely applicable in organic synthesis to reduce environmental impact unibo.itnih.gov.

Catalytic Methodologies for Enhanced Selectivity and Efficiency

Catalysis is a cornerstone of green chemistry, enabling reactions with higher atom economy, selectivity, and efficiency, often under milder conditions. In the synthesis of hydrazine derivatives, various catalytic systems have been developed.

For the synthesis of phenylhydrazine hydrochloride, a catalytic hydrogenation method using a solid catalyst like palladium on carbon has been developed. This approach simplifies the reaction process, improves economy, and is more environmentally friendly by avoiding the production of sulfur dioxide google.com. Iron-based catalysts, in conjunction with Sm(II) reagents, have shown high selectivity for the synthesis of hydrazine from dinitrogen, representing a significant advancement in nitrogen fixation chemistry nih.gov.

Nickel-catalyzed asymmetric hydrogenation of cyclic N-acyl hydrazones provides an efficient route to chiral cyclic hydrazines with excellent enantioselectivities acs.org. Copper-catalyzed coupling reactions have also been employed for the regioselective synthesis of N-acyl-N',N'-disubstituted hydrazines organic-chemistry.org. These catalytic methods demonstrate the potential for developing more efficient and selective syntheses of complex hydrazine derivatives.

Table 1: Comparison of Catalytic Methods in Hydrazine Synthesis

Catalyst SystemReactantsProductKey Advantages
Palladium on CarbonBenzene (B151609) diazonium chloridePhenylhydrazine hydrochlorideSimplified process, improved economy, environmentally friendly google.com
Iron/Sm(II)DinitrogenHydrazineHigh selectivity, lower overpotential nih.gov
Nickel-(S,S)-Ph-BPECyclic N-acyl hydrazonesChiral cyclic hydrazinesHigh yields, excellent enantioselectivities acs.org
Copper(I) IodideN-acyl-N'-substituted hydrazines, aryl iodidesN-acyl-N',N'-disubstituted hydrazinesRegioselective organic-chemistry.org

Microwave-Assisted and Flow Chemistry Approaches for Synthesis Optimization

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods chemicaljournals.comthepharmajournal.com. This technique is particularly beneficial for reactions that are slow under traditional conditions.

The synthesis of various heterocyclic compounds containing nitrogen, such as pyrazoles and quinolines, has been successfully achieved using microwave irradiation thepharmajournal.comnih.gov. For instance, the condensation of phenylhydrazine with acetoacetic ester to form 3-methyl-1-phenyl-5-pyrazolone is completed in just 10 minutes under microwave heating chemicaljournals.com. Similarly, the synthesis of acid hydrazides from their corresponding acids can be achieved in a single step with high yields in a matter of minutes using microwave assistance japtronline.com. While specific examples for this compound are not provided, the general applicability of MAOS suggests it could be a valuable technique for optimizing its synthesis.

Flow Chemistry

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers numerous advantages for chemical synthesis, including improved safety, scalability, and process control durham.ac.uknih.gov. The high surface-area-to-volume ratio in flow reactors allows for excellent heat and mass transfer, enabling reactions to be performed under a wider range of conditions than in batch processing durham.ac.uk.

This technology is well-suited for handling hazardous reagents and unstable intermediates, as they can be generated and consumed in situ nih.gov. Flow chemistry has been applied to a variety of organic transformations, including multi-step syntheses durham.ac.uk. A continuous flow process for the synthesis of phenylhydrazine and its substituted derivatives has been developed, integrating diazotization, reduction, and salt formation into a single, efficient process with a total reaction time of less than 20 minutes patsnap.com. This demonstrates the potential of flow chemistry for the large-scale and efficient production of hydrazine compounds.

Stereoselective and Regioselective Synthetic Approaches for this compound Derivatives

The synthesis of specific isomers of substituted hydrazines requires precise control over stereochemistry and regiochemistry. This is particularly important for the development of chiral compounds and for ensuring the desired connectivity in multisubstituted molecules.

Control of Regioisomer Formation in Multisubstituted Hydrazines

Regioselectivity refers to the control of the position at which a chemical bond is formed in a molecule with multiple reactive sites. In the synthesis of multisubstituted hydrazines, controlling the regioselectivity is crucial to obtain the desired isomer.

Catalytic methods often play a key role in achieving high regioselectivity. For example, palladium-catalyzed allylic substitution of allyl acetates with arylhydrazines as nucleophiles provides N,N-disubstituted hydrazines with high regioselectivity organic-chemistry.org. Similarly, copper-catalyzed coupling of N-acyl-N'-substituted hydrazines with aryl iodides affords N-acyl-N',N'-disubstituted hydrazines regioselectively organic-chemistry.org.

The synthesis of substituted pyrazoles from hydrazines and dicarbonyl compounds or their equivalents also highlights the importance of regiocontrol. The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can potentially yield two different regioisomeric pyrazoles. The reaction conditions and the nature of the substituents on both reactants can influence the regiochemical outcome. For instance, the reaction of hydrazinic NH2 group in certain intermediates is selectively oriented toward one of two different electrophilic centers, leading to the formation of a single N1-substituted pyrazole (B372694) nih.gov.

Reactivity and Reaction Mechanisms of 3 Benzylphenylhydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The lone pair of electrons on the terminal nitrogen atom of the hydrazine group in 3-benzylphenylhydrazine imparts significant nucleophilicity. This allows it to readily attack electrophilic centers, most notably the carbon atom of carbonyl groups and other reactive species, initiating a cascade of reactions that lead to the formation of stable hydrazone derivatives and various heterocyclic systems.

Condensation Reactions with Carbonyl Compounds for Hydrazone Formation

One of the most fundamental reactions of this compound is its condensation with aldehydes and ketones to form the corresponding 3-benzylphenylhydrazones. This reaction is a cornerstone of hydrazine chemistry and serves as a crucial first step in many multi-step syntheses, including the Fischer indole (B1671886) synthesis.

The formation of a hydrazone from this compound and a carbonyl compound proceeds via a nucleophilic addition-elimination mechanism. The reaction is typically catalyzed by a small amount of acid.

The mechanism can be outlined in the following steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the carbonyl group, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The terminal nitrogen atom of this compound, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly bonded nitrogen atom to the oxygen atom, forming a carbinolamine intermediate.

Dehydration: The carbinolamine is then protonated on the hydroxyl group, which facilitates the elimination of a water molecule to form a C=N double bond, yielding the final hydrazone product.

The scope of this reaction is broad, encompassing a wide range of both aldehydes and ketones. Aromatic and aliphatic aldehydes and ketones readily react with this compound to produce the corresponding hydrazones in good yields.

Table 1: Examples of Hydrazone Formation with this compound

Carbonyl CompoundProduct (3-Benzylphenylhydrazone derivative)
Acetone (B3395972)Acetone 3-benzylphenylhydrazone
Benzaldehyde (B42025)Benzaldehyde 3-benzylphenylhydrazone
CyclohexanoneCyclohexanone 3-benzylphenylhydrazone

Several factors can influence the rate and equilibrium of hydrazone formation from this compound:

pH: The reaction is acid-catalyzed, and the rate is highly dependent on the pH of the reaction medium. The rate is generally maximal in a mildly acidic environment (pH 4-5). In strongly acidic solutions, the hydrazine can be protonated, reducing its nucleophilicity and slowing down the reaction. In neutral or basic conditions, the protonation of the carbonyl oxygen is less efficient, which also leads to a slower reaction rate.

Electronic Effects: The reactivity of the carbonyl compound is influenced by the electronic nature of its substituents. Electron-withdrawing groups on the carbonyl compound increase the electrophilicity of the carbonyl carbon, leading to a faster reaction rate. Conversely, electron-donating groups decrease the electrophilicity and slow down the reaction.

Steric Hindrance: Steric hindrance around the carbonyl group or on the hydrazine can significantly affect the reaction rate. Bulky substituents on either the carbonyl compound or the this compound can hinder the approach of the nucleophile to the electrophilic center, thereby decreasing the reaction rate.

Temperature: As with most chemical reactions, an increase in temperature generally increases the rate of hydrazone formation. However, the reaction is reversible, and higher temperatures can also shift the equilibrium towards the reactants.

Catalysts: Besides acid catalysts, other catalysts can be employed to accelerate hydrazone formation. For instance, the use of a BF3·OEt2 complex has been reported to catalyze the formation of a hydrazone from a benzylhydrazine (B1204620) derivative and acetone in tetrahydrofuran (B95107) researchgate.net.

Cyclization Reactions for Heterocyclic Synthesis

The hydrazones derived from this compound are versatile intermediates that can undergo a variety of cyclization reactions to form important heterocyclic structures, most notably indoles via the Fischer indole synthesis and pyrazoles or pyrazolones.

The Fischer indole synthesis is a classic and widely used method for the synthesis of indoles from arylhydrazines and carbonyl compounds under acidic conditions wikipedia.org. The reaction proceeds through the in-situ formation of a hydrazone, which then undergoes a jk-sci.comjk-sci.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the indole ring system wikipedia.orgalfa-chemistry.com.

The generally accepted mechanism for the Fischer indole synthesis, as it would apply to a hydrazone derived from this compound, is as follows:

Hydrazone Formation: this compound reacts with an aldehyde or ketone to form the corresponding 3-benzylphenylhydrazone.

Tautomerization to Ene-hydrazine: The hydrazone tautomerizes to its ene-hydrazine form in the presence of an acid catalyst.

jk-sci.comjk-sci.com-Sigmatropic Rearrangement: The ene-hydrazine undergoes a jk-sci.comjk-sci.com-sigmatropic rearrangement, which is the key bond-forming step, leading to the formation of a di-imine intermediate. This step involves the breaking of the N-N bond and the formation of a new C-C bond.

Rearomatization: The di-imine intermediate undergoes a proton transfer to rearomatize the benzene (B151609) ring.

Cyclization: An intramolecular nucleophilic attack by the amino group onto the imine carbon results in the formation of a five-membered ring, a cyclic aminal.

Elimination of Ammonia: The cyclic aminal, under acidic conditions, eliminates a molecule of ammonia to form the stable, aromatic indole ring.

The position of the benzyl (B1604629) group on the phenyl ring of the starting hydrazine can influence the regioselectivity of the cyclization, particularly when unsymmetrical ketones are used, potentially leading to the formation of isomeric indole products.

This compound can also be utilized in the synthesis of five-membered heterocyclic compounds such as pyrazoles and pyrazolones. These reactions typically involve the condensation of the hydrazine with 1,3-dicarbonyl compounds or their synthetic equivalents.

The reaction of this compound with a 1,3-diketone is a common method for the synthesis of pyrazoles. The mechanism involves a double condensation reaction. Initially, one of the carbonyl groups reacts with the hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the remaining amino group attacks the second carbonyl group, leading to the formation of a dihydropyrazole intermediate. Subsequent dehydration yields the aromatic pyrazole (B372694) ring. The reaction of benzylhydrazine derivatives with phenyl β-chlorovinyl ketones has been shown to yield pyrazole derivatives researchgate.net. The use of benzyl hydrazone in a three-component reaction has also been reported for pyrazole synthesis orgsyn.org.

Pyrazolones can be synthesized by reacting this compound with β-ketoesters nih.gov. The reaction proceeds through an initial condensation of the hydrazine with the keto group of the β-ketoester to form a hydrazone. This is followed by an intramolecular nucleophilic acyl substitution, where the remaining nitrogen atom of the hydrazine attacks the ester carbonyl group, leading to the cyclization and elimination of an alcohol molecule to form the pyrazolone (B3327878) ring.

Table 2: Heterocyclic Synthesis from this compound Derivatives

ReactantProduct TypeGeneral Reaction
Aldehyde/KetoneIndoleFischer Indole Synthesis
1,3-DiketonePyrazoleCondensation/Cyclization
β-KetoesterPyrazoloneCondensation/Cyclization

Reactions with Electrophilic Centers Beyond Carbonyls

While the reaction of hydrazines with carbonyl compounds to form hydrazones is a cornerstone of their chemistry, this compound is also reactive towards a variety of other electrophilic centers. These reactions often involve the nucleophilic attack of one of the hydrazine's nitrogen atoms. For instance, arylhydrazines can react with benzynes, which are highly reactive intermediates. In such reactions, the arylhydrazine acts as an ambident nucleophile, with potential for attack from either the alpha- or beta-nitrogen atom, leading to a mixture of products nih.gov. The reaction of substituted phenylhydrazines with benzynes generated in situ can lead to the formation of hydrazo products, which can subsequently be oxidized to unsymmetrical azoarenes nih.gov.

Another important class of reactions involves the acylation of the hydrazine moiety with acylating agents like acid chlorides or anhydrides. This results in the formation of N-acylhydrazine derivatives. Furthermore, reactions with isocyanates and isothiocyanates yield the corresponding semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives, respectively. These reactions are fundamental in the synthesis of a wide range of heterocyclic compounds and other functionalized molecules.

Electrophilic Aromatic Substitution on the Benzylphenyl Moiety

The benzylphenyl moiety of this compound contains two aromatic rings that can undergo electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is determined by the directing effects of the substituents on each ring.

Direct functionalization of the benzylphenyl moiety through electrophilic aromatic substitution is a key method for introducing new functional groups. The substitution pattern is dictated by the directing effects of the existing substituents on both the phenyl and benzyl rings.

On the phenyl ring directly attached to the hydrazine group, the hydrazine moiety (-NHNH2) is a strongly activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance libretexts.orgaakash.ac.inorganicchemistrytutor.com. The benzyl group at the meta-position is a weakly activating, ortho-, para-directing group aakash.ac.in. Therefore, for electrophilic attack on the phenylhydrazine (B124118) ring, the primary positions for substitution would be ortho and para to the hydrazine group (positions 2, 4, and 6). The benzyl group at position 3 will sterically hinder attack at position 2 and to a lesser extent at position 4. Thus, the major products would be expected at the para-position (position 6) and to a lesser extent the ortho-position (position 4) relative to the hydrazine group.

For the benzyl ring, the substituent is an alkyl group (the rest of the molecule), which is weakly activating and ortho-, para-directing aakash.ac.in. Therefore, electrophilic substitution on the benzyl ring will predominantly occur at the ortho- and para-positions of this ring.

The following table summarizes the expected major products for common electrophilic aromatic substitution reactions on the two aromatic rings of this compound, based on general principles of regioselectivity.

ReactionElectrophileExpected Major Product on Phenylhydrazine RingExpected Major Product on Benzyl Ring
NitrationNO2+6-Nitro-3-benzylphenylhydrazine4'-Nitro-3-benzylphenylhydrazine
HalogenationBr+ or Cl+6-Halo-3-benzylphenylhydrazine4'-Halo-3-benzylphenylhydrazine
SulfonationSO36-Sulfo-3-benzylphenylhydrazine4'-Sulfo-3-benzylphenylhydrazine
Friedel-Crafts AlkylationR+6-Alkyl-3-benzylphenylhydrazine4'-Alkyl-3-benzylphenylhydrazine
Friedel-Crafts AcylationRCO+6-Acyl-3-benzylphenylhydrazine4'-Acyl-3-benzylphenylhydrazine

Note: The numbering of the phenylhydrazine ring starts with the carbon attached to the hydrazine group as position 1.

The hydrazine group (-NHNH2) is a potent activating group in electrophilic aromatic substitution reactions. This is attributed to the lone pair of electrons on the nitrogen atom directly attached to the aromatic ring, which can be donated into the ring through a resonance effect (+R effect). This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles.

The resonance structures of aniline, a related compound, show the delocalization of the nitrogen lone pair, leading to an increase in electron density at the ortho and para positions byjus.com. A similar effect is expected for phenylhydrazine. This strong activation facilitates reactions under milder conditions compared to unsubstituted benzene. However, in strongly acidic media, the hydrazine group can be protonated to form the hydrazinium (B103819) ion (-NH2NH3+), which is a strongly deactivating, meta-directing group due to its positive charge and the resulting inductive electron withdrawal (-I effect) chemistrysteps.com. Therefore, the outcome of electrophilic aromatic substitution on the phenylhydrazine ring is highly dependent on the reaction conditions.

Oxidative Transformations of this compound

The hydrazine moiety in this compound is susceptible to oxidation, leading to a variety of products depending on the oxidizing agent and reaction conditions.

The oxidation of hydrazines is a common method for the synthesis of azo compounds (containing the -N=N- functional group). Various oxidizing agents can be employed for this transformation, including air (oxygen), hydrogen peroxide, and metal catalysts rsc.orgnih.govorganic-chemistry.orgresearchgate.net. The oxidation of 1,2-diarylhydrazines, which can be formed from the reaction of arylhydrazines with benzynes, can occur in situ with oxygen to yield azoarenes nih.gov. Metal-free aerobic oxidation of arylhydrazides has also been developed for the synthesis of azo compounds rsc.org.

Further oxidation of the resulting azo compound can lead to the formation of an azoxy compound (containing the -N=N(O)- functional group). The mechanism of this oxidation can be complex and may involve radical intermediates.

The following table provides a general overview of reagents used for the oxidation of hydrazines to azo compounds.

Oxidizing Agent/SystemConditionsReference
Air (O2) / Metal CatalystVaries nih.gov
Trichloroisocyanuric acid (TCCA)Room Temperature organic-chemistry.org
NaNO2 / HNO3 / O2Aerobic rsc.org
tert-Butyl nitrite (B80452) (TBN)Room Temperature, EtOH nih.gov

Oxidative cyclization reactions of hydrazine derivatives provide a versatile route to various nitrogen-containing heterocyclic compounds. For this compound, these reactions could involve either intramolecular cyclization onto one of the aromatic rings or intermolecular reactions with a suitable coupling partner followed by cyclization.

For instance, the reaction of phenylhydrazones (formed from the condensation of phenylhydrazine with aldehydes or ketones) can undergo intramolecular cyclization under oxidative conditions. One well-known example is the Fischer indole synthesis, where a phenylhydrazone is treated with an acid catalyst to produce an indole. Although this is not strictly an oxidative cyclization, related oxidative processes can lead to other heterocyclic systems.

Metal-assisted oxidative cyclization of arylamidrazones, which are derivatives of hydrazines, has been shown to produce dihydro-1,2,4-benzotriazines elsevierpure.com. While this specific reaction involves an amidrazone, it highlights the potential for oxidative cyclization in related hydrazine derivatives. The reaction of substituted hydrazines with dicarbonyl compounds can also lead to the formation of pyrazole and isoxazole (B147169) derivatives under specific conditions biomedpharmajournal.orgresearchgate.net.

The specific pathways for the oxidative cyclization of this compound would depend on the reaction partners and conditions, potentially leading to a variety of fused heterocyclic systems.

Reductive Chemistry of this compound

The reductive chemistry of hydrazines is a key area of their application, primarily focusing on the cleavage of the nitrogen-nitrogen single bond to generate valuable amine products.

The N-N bond in hydrazine derivatives is susceptible to cleavage under various reductive conditions, providing a synthetic route to amines. For N,N-disubstituted hydrazines like this compound, this cleavage would yield two distinct amine products: 3-benzylaniline (B1330537) and ammonia, or corresponding primary amines depending on the specific mechanism and reagents.

Several methods have been developed for the reductive cleavage of N-N bonds in related compounds. rsc.org Catalytic systems are particularly effective. For instance, a photocatalytic method utilizing a ruthenium(II) complex (Ru(bpyrz)32·2H2O) in the presence of visible light and air has been shown to be effective for the cleavage of N-N bonds in various N,N-disubstituted hydrazines, including N-alkyl-N-arylhydrazines. nih.govresearchgate.netthieme-connect.de This process is believed to proceed through the formation of nitrogen radical cations. nih.gov It is anticipated that this compound would undergo a similar transformation to yield 3-benzylaniline.

Other reductive systems reported for N-N bond cleavage in substituted hydrazines include samarium(II) iodide (SmI2) with a ruthenium catalyst under ambient conditions, which reduces hydrazine to ammonia. rsc.org Borane complexes, such as BH3·THF, are also known to efficiently cleave the N-N bond in chiral trisubstituted hydrazines to produce optically active amines without racemization. researchgate.net The application of such reagents to this compound would be expected to furnish 3-benzylaniline.

A summary of potential reductive conditions for N-N bond cleavage, based on studies of analogous compounds, is presented below.

Reducing SystemSubstrate ClassExpected Product from this compoundReference
[Ru(bpyrz)3]2+, visible light, airN-Alkyl-N-arylhydrazines3-Benzylaniline nih.gov
SmI2 / H2O, Ru-catalystHydrazine Hydrate3-Benzylaniline rsc.org
BH3·THFChiral trisubstituted hydrazines3-Benzylaniline researchgate.net
Zinc in acetic acid1,2-Disubstituted hydrazines3-Benzylaniline rsc.org
Sodium in liquid ammonia1,2-Disubstituted hydrazines3-Benzylaniline rsc.org

This table presents expected outcomes as direct experimental data for this compound was not found.

This compound can react with aldehydes and ketones to form the corresponding hydrazones. These hydrazone intermediates are pivotal in synthetic chemistry, and their subsequent reduction offers a pathway to substituted amines and hydrocarbons. The conversion of a carbonyl group to an amine via an imine or hydrazone intermediate is known as reductive amination. wikipedia.org

The general process involves two stages:

Hydrazone Formation: Nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration, yields the hydrazone. wikipedia.org

Reduction: The C=N double bond of the hydrazone is then reduced to a C-N single bond.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. wikipedia.orglibretexts.org The reduction of the hydrazone formed from this compound would ultimately lead to a trisubstituted hydrazine. Subsequent cleavage of the N-N bond, as described in the previous section, would then yield a secondary amine.

Step 1: Hydrazone Formation C6H5CH2C6H4NHNH2 + R2C=O → C6H5CH2C6H4N(H)N=CR2 + H2O

Step 2: Hydrazone Reduction C6H5CH2C6H4N(H)N=CR2 + [H] → C6H5CH2C6H4N(H)NH-CHR2

This sequence provides a route to complex amine structures.

Rearrangement Reactions Involving this compound Derivatives

Arylhydrazines and their derivatives are renowned for undergoing characteristic rearrangement reactions, often acid-catalyzed, that lead to the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of heterocyclic compounds.

The most prominent rearrangement involving arylhydrazines is the Fischer indole synthesis. wikipedia.orgthermofisher.com This reaction produces an indole from an arylhydrazine and an aldehyde or ketone under acidic conditions. nih.gov The mechanism involves the formation of a hydrazone, which tautomerizes to an ene-hydrazine. The key step is a concerted researchgate.netresearchgate.net-sigmatropic rearrangement of the protonated ene-hydrazine. wikipedia.orgnih.govjk-sci.com This pericyclic reaction disrupts the aromaticity of the phenyl ring, which is subsequently restored after cyclization and elimination of ammonia to form the indole ring system. wikipedia.orgjk-sci.com

For a derivative of this compound, such as the hydrazone formed with acetone, the Fischer indole synthesis would be expected to proceed, leading to a benzyl-substituted indole. Research on the closely related N-benzyl-N-phenylhydrazine confirms its participation in Fischer cyclizations to form N-benzylindoles. rsc.org

Another class of sigmatropic shifts relevant to diarylhydrazines is the benzidine (B372746) rearrangement, which typically involves a thieme-connect.dethieme-connect.de sigmatropic migration. ic.ac.ukresearchgate.net However, this reaction is characteristic of N,N'-diarylhydrazines and is less likely for an N,N-disubstituted hydrazine like this compound. More complex pathways, potentially involving N nih.govresearchgate.net-sigmatropic shifts, have been computationally and experimentally studied in the formation of semidine byproducts during benzidine rearrangements. rsc.org

The table below outlines key sigmatropic rearrangements applicable to arylhydrazine derivatives.

RearrangementKey IntermediateSigmatropic StepExpected Product from 3-Benzylphenylhydrazone
Fischer Indole SynthesisEne-hydrazine researchgate.netresearchgate.netBenzyl-substituted indole
Benzidine RearrangementDiprotonated N,N'-diarylhydrazine thieme-connect.dethieme-connect.deNot directly applicable
Semidine FormationProtonated N,N'-diarylhydrazineN nih.govresearchgate.netNot directly applicable

This table describes general reactions for the compound class, as specific examples for this compound derivatives were not found.

The mechanism of the Fischer indole synthesis, the most relevant rearrangement, has been extensively studied. It is broadly accepted to proceed via the researchgate.netresearchgate.net-sigmatropic rearrangement of the ene-hydrazine intermediate as proposed by Robinson. wikipedia.orgnih.gov The reaction is typically promoted by Brønsted or Lewis acids, which catalyze both the formation of the hydrazone and the key rearrangement step. wikipedia.org Isotopic labeling studies have confirmed that the aryl nitrogen (Nα) of the phenylhydrazine is incorporated into the final indole ring. wikipedia.orgnih.gov

Thermal rearrangements of related structures, such as benzyl phenyl ether, have been studied and are known to proceed through radical mechanisms involving homolytic cleavage to form benzyl and phenoxy radicals, which then recombine within a solvent cage to form benzylphenols. rsc.orgrsc.org While not a direct analogue, these studies highlight the potential for radical-mediated pathways under thermal stress. Thermal fragmentation of other nitrogen-containing heterocycles also often proceeds via free radical mechanisms involving homolysis of weak bonds like N-O or C-N. raco.cat It is conceivable that under high temperatures, this compound could undergo homolytic cleavage of the N-N or C-N bonds, leading to a complex mixture of products derived from the resulting radical intermediates. However, concerted, acid-catalyzed pathways like the Fischer indole synthesis are generally more controlled and synthetically useful.

Role of 3 Benzylphenylhydrazine in Advanced Organic Synthesis and Methodology Development

As a Synthon for Complex Nitrogen-Containing Heterocyclic Architectures

3-Benzylphenylhydrazine serves as a key precursor for the synthesis of a multitude of nitrogen-containing heterocyclic compounds. Its utility stems from the high reactivity of the hydrazine (B178648) functional group, which readily participates in cyclization and condensation reactions.

The Fischer indole (B1671886) synthesis, a venerable and powerful reaction in organic chemistry, provides a direct route to the indole nucleus from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. nih.gov The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a orgsyn.orgorgsyn.org-sigmatropic rearrangement to furnish the aromatic indole ring system. nih.gov Substituted phenylhydrazines, such as this compound, are amenable to this transformation, allowing for the introduction of the benzylphenyl moiety onto the indole core. This is particularly significant as the indole scaffold is a ubiquitous feature in a vast number of biologically active natural products and pharmaceutical agents.

Similarly, the carbazole framework, another important nitrogen-containing heterocycle, can be constructed using phenylhydrazine derivatives. A common method involves the reaction of a phenylhydrazine with a cyclohexanone derivative, which, under acidic conditions, leads to the formation of a tetrahydrocarbazole intermediate. researchgate.net Subsequent dehydrogenation yields the fully aromatic carbazole. The use of this compound in this sequence would yield carbazoles bearing a benzylphenyl substituent, opening avenues to novel derivatives with potentially interesting photophysical or biological properties.

Table 1: General Scheme for Indole and Carbazole Synthesis

Reaction Reactants General Product Potential Product with this compound
Fischer Indole Synthesis Phenylhydrazine derivative, Ketone/Aldehyde Substituted Indole 6-Benzyl-indole derivative
Carbazole Synthesis Phenylhydrazine derivative, Cyclohexanone Substituted Carbazole 8-Benzyl-carbazole derivative

Pyrazoles and their partially saturated analogs, pyrazolines, are a class of five-membered nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities. orgsyn.orgscispace.com A primary synthetic route to these scaffolds involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. orgsyn.org The reaction of this compound with various 1,3-diketones, for instance, would lead to the formation of 1-(3-benzylphenyl)-3,5-disubstituted pyrazoles.

Pyrazolines are commonly synthesized through the reaction of α,β-unsaturated ketones (chalcones) with hydrazines. scispace.com This reaction offers a straightforward approach to 1,3,5-trisubstituted pyrazolines. The versatility of this method allows for the incorporation of the 3-benzylphenyl group at the N1 position of the pyrazoline ring, providing access to a library of derivatives for biological screening. Furthermore, fused pyrazole (B372694) systems can be accessed through intramolecular cyclization reactions of appropriately functionalized pyrazole precursors, which can be derived from this compound.

Table 2: Synthesis of Pyrazole and Pyrazoline Derivatives

Heterocycle General Reactants Product with this compound
Pyrazole 1,3-Diketone, Hydrazine derivative 1-(3-benzylphenyl)-3,5-disubstituted pyrazole
Pyrazoline Chalcone, Hydrazine derivative 1-(3-benzylphenyl)-3,5-disubstituted pyrazoline

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. researchgate.net Phenylhydrazine and its derivatives are often employed as key components in MCRs for the synthesis of heterocyclic libraries. For example, a three-component reaction of an aldehyde, an active methylene compound (like malononitrile), and a substituted phenylhydrazine can lead to the formation of highly functionalized pyrazole derivatives. In such a reaction, this compound would introduce the benzylphenyl moiety into the final product, contributing to the structural diversity of the resulting compound library. The ability to rapidly generate complex molecules from simple starting materials makes MCRs involving this compound a powerful tool in drug discovery and materials science.

In the Construction of Nitrogen-Substituted Scaffolds

Beyond its role as a direct precursor to heterocyclic rings, this compound is instrumental in the strategic construction of more complex nitrogen-substituted scaffolds, including those found in natural products and designed through sophisticated reaction cascades.

The indole nucleus is a privileged scaffold found in a vast array of complex alkaloids with significant biological activities. The Fischer indole synthesis, utilizing substituted phenylhydrazines, has been a cornerstone in the total synthesis of many of these natural products. By employing this compound in a Fischer indole synthesis, a 6-benzylindole core can be generated. This substituted indole can then serve as a crucial intermediate for the elaboration of the full alkaloid skeleton. The benzyl (B1604629) group can be retained in the final structure or chemically modified at a later stage, providing a handle for the synthesis of natural product analogues with potentially improved or novel biological profiles.

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies where a single reaction setup initiates a sequence of intramolecular transformations, rapidly building molecular complexity. While specific examples detailing the use of this compound in cascade reactions are not prevalent in the literature, the inherent reactivity of the hydrazine moiety lends itself to such synthetic designs. For instance, a reaction could be envisioned where the initial formation of a hydrazone from this compound and a suitably functionalized carbonyl compound triggers a subsequent intramolecular cyclization or rearrangement, leading to the formation of polycyclic nitrogen-containing heterocycles. The development of novel cascade reactions involving substituted phenylhydrazines remains an active area of research with the potential to streamline the synthesis of complex molecular architectures.

Development of Novel Reagents and Catalysts from this compound Derivatives

The unique structural framework of this compound, featuring both a reactive hydrazine moiety and tunable phenyl rings, presents an intriguing scaffold for the design of novel reagents and catalysts. The presence of the benzyl group offers steric and electronic handles that can be exploited in the development of sophisticated catalytic systems.

Ligand Design for Transition Metal Catalysis

The nitrogen atoms of the hydrazine group in this compound derivatives are potential coordination sites for transition metals. The development of chiral ligands from substituted phenylhydrazines is an area of interest for asymmetric catalysis. While specific applications of this compound in this area are still emerging, the broader class of hydrazine-derived ligands has shown promise. For instance, N,N'-disubstituted hydrazines can serve as precursors to N-heterocyclic carbenes (NHCs) or other bidentate ligands that can coordinate with metals like palladium, nickel, and copper. The steric bulk provided by the benzyl group in this compound could be advantageous in creating a specific chiral pocket around the metal center, potentially leading to high enantioselectivity in catalytic reactions.

Table 1: Potential Ligand Types Derived from this compound

Ligand TypePotential Metal CenterPotential Catalytic Application
Chiral N-Heterocyclic Carbene (NHC)Palladium, Nickel, GoldAsymmetric Cross-Coupling Reactions
Bidentate N,N'-LigandCopper, Rhodium, IridiumAsymmetric Hydrogenation, Cycloadditions
Monodentate Phosphine-Hydrazine LigandPalladium, PlatinumSuzuki and Heck Cross-Coupling Reactions

This table represents potential applications based on the general reactivity of hydrazine derivatives and is intended to stimulate further research into this compound-specific ligands.

Development of Organocatalytic Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern organic synthesis. Hydrazine derivatives have been successfully employed as organocatalysts, particularly in asymmetric synthesis. The development of chiral organocatalysts from this compound is a promising yet underexplored area. The hydrazine moiety can participate in hydrogen bonding and can be readily converted into hydrazones, which can act as key intermediates in catalytic cycles. The benzyl group can be functionalized with chiral auxiliaries or additional catalytic sites to create bifunctional organocatalysts.

Methodological Contributions to Chemical Bond Formations

The inherent reactivity of the hydrazine functional group makes this compound a valuable tool for mediating the formation of various chemical bonds. Its ability to act as a nucleophile, a precursor to diazenes, or a directing group opens up diverse avenues for synthetic methodology development.

Formation of C-C, C-N, and C-X Bonds through Hydrazine-Mediated Processes

Hydrazine derivatives are well-established reagents for the formation of carbon-nitrogen (C-N) bonds. Palladium-catalyzed cross-coupling reactions between aryl halides and hydrazines, for example, provide a direct route to N-arylhydrazines. While specific studies on this compound are limited, the general methodology is applicable. Furthermore, the reductive coupling of hydrazines with carbonyl compounds is a fundamental method for C-N bond formation.

The in-situ generation of diazenes from hydrazines can also facilitate carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions through radical pathways. The thermal or oxidative decomposition of hydrazones derived from this compound could provide a source of benzyl and phenyl radicals for subsequent bond-forming events.

Table 2: Examples of Hydrazine-Mediated Bond Formations

Bond TypeReaction NameRole of Hydrazine Derivative
C-NBuchwald-Hartwig AminationNucleophile
C=NHydrazone FormationReagent
C-H/C-CReductive CouplingReductant/Radical Precursor

This table provides a general overview of reactions where hydrazine derivatives are instrumental. Specific adaptations using this compound are a subject for future investigation.

Enabling Access to Sterically Hindered or Electron-Rich Systems

The development of synthetic methods to access sterically congested or electronically rich molecules is a significant challenge in organic chemistry. The steric profile of this compound can be leveraged to control the stereochemical outcome of reactions. For instance, in the synthesis of sterically hindered biaryl compounds via cross-coupling reactions, a bulky ligand derived from this compound could facilitate reductive elimination from the metal center, leading to improved yields.

Furthermore, the electronic properties of the phenyl rings in this compound can be modulated by introducing electron-donating or electron-withdrawing groups. This tunability can be exploited to influence the reactivity of the hydrazine moiety and to synthesize electron-rich aromatic systems that are often difficult to access through conventional methods.

Spectroscopic and Computational Approaches in 3 Benzylphenylhydrazine Research

Advanced Spectroscopic Characterization Techniques for Reaction Monitoring and Product Analysis

Spectroscopic methods are indispensable for the real-time analysis of chemical reactions and the definitive characterization of resulting compounds. Techniques such as NMR, mass spectrometry, and vibrational spectroscopy provide complementary information crucial for a complete molecular picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures in solution. omicsonline.orgresearchgate.netjchps.comslideshare.net For 3-Benzylphenylhydrazine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of all atoms in the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons. The benzylic protons (-CH₂-) would typically appear as a singlet, while the protons of the two aromatic rings would produce complex multiplets. The N-H protons of the hydrazine (B178648) moiety would also give rise to characteristic signals, the chemical shift of which can be sensitive to solvent and concentration. jchps.comchemicalbook.com

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The benzylic carbon signal can be clearly distinguished from the aromatic carbon signals. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in structural confirmation. researchgate.netcore.ac.uk

2D NMR Techniques: For complex molecules or reaction mixtures, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish the connectivity within the benzyl (B1604629) and phenyl spin systems. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of ¹H and ¹³C signals. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for establishing the connection between the benzyl group and the phenylhydrazine (B124118) core. core.ac.uk

These techniques are crucial for monitoring the synthesis of this compound, for instance, by observing the disappearance of reactant signals and the emergence of product signals, and for characterizing any intermediates or byproducts formed during the reaction. acs.orgacs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges for similar structural motifs.

Atom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Benzylic -CH₂-~4.0~40-45
Phenyl -H (Benzyl group)~7.2-7.4~126-129
Phenyl -H (Hydrazine group)~6.7-7.3~110-150
-NH-NH₂Variable (broad)N/A
Aromatic C-NN/A~145-150
Aromatic C-CH₂N/A~140-143

Mass Spectrometry (MS) for Reaction Pathway Interrogation and Compound Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. scirp.org High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of this compound and its derivatives, confirming their elemental composition with high accuracy. acs.orgacs.org

Upon ionization, the this compound molecular ion will undergo characteristic fragmentation. Key fragmentation pathways can include:

Benzylic Cleavage: Loss of the benzyl radical (C₇H₇•) or the tropylium (B1234903) cation (C₇H₇⁺), resulting in a prominent peak at m/z 91.

N-N Bond Cleavage: Scission of the weak nitrogen-nitrogen bond, leading to fragments corresponding to the aminophenyl and benzyl moieties.

Loss of NH₂: Fragmentation involving the terminal amino group of the hydrazine.

By identifying the mass-to-charge ratio (m/z) of the parent ion and its primary fragments, MS can confirm the successful synthesis of the target compound. When coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a formidable tool for analyzing complex reaction mixtures, identifying transient intermediates, and elucidating reaction pathways. acs.orgresearchgate.net

Table 2: Expected Mass Spectrometry Fragments for this compound (C₁₃H₁₄N₂) Molecular Weight: 198.26 g/mol

Fragment IonProposed StructureExpected m/z
[M]⁺[C₁₃H₁₄N₂]⁺198
[M - C₇H₇]⁺[C₆H₇N₂]⁺107
[C₇H₇]⁺Tropylium ion91
[M - NH₂]⁺[C₁₃H₁₂N]⁺182

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Progress

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. nih.gov Both techniques are valuable for characterizing this compound and monitoring its formation.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands:

N-H Stretching: Primary amines (R-NH₂) typically show two bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region, while secondary amines (R₂N-H) show a single band. The hydrazine moiety will have distinct, sharp peaks in this area. libretexts.orgpressbooks.pub

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the benzyl CH₂ group appear just below 3000 cm⁻¹. pressbooks.publibretexts.org

C=C Stretching: Aromatic ring stretching vibrations produce several bands in the 1450-1600 cm⁻¹ region. libretexts.org

N-H Bending: These vibrations are typically observed around 1600 cm⁻¹. scispace.com

C-N Stretching: These absorptions are found in the fingerprint region, typically between 1250-1350 cm⁻¹.

Raman Spectroscopy: While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. For this compound, Raman spectroscopy would be particularly effective for observing the symmetric vibrations of the aromatic rings and the N-N bond stretching, which are often weak in the IR spectrum. researchgate.netacs.org

Monitoring a reaction by IR or Raman involves tracking the disappearance of reactant-specific bands (e.g., the N=O stretch of a nitro precursor) and the appearance of product-specific bands (e.g., the N-H stretches of the hydrazine). acs.org

Table 3: Key Vibrational Frequencies for this compound

Functional GroupVibration ModeTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)
Hydrazine (-NH₂)Asymmetric & Symmetric Stretch3300-3500 (sharp, medium)3300-3500 (weak)
Hydrazine (-NH-)Stretch~3300 (sharp, medium)~3300 (weak)
Aromatic C-HStretch3000-3100 (weak to medium)3000-3100 (strong)
Aliphatic C-H (-CH₂-)Asymmetric & Symmetric Stretch2850-2960 (medium)2850-2960 (medium)
Aromatic C=CRing Stretch1450-1600 (variable)1450-1600 (strong)
Hydrazine N-HBend (Scissoring)1590-1650 (medium)1590-1650 (weak)
C-NStretch1250-1350 (medium)1250-1350 (medium)
N-NStretch~1100 (weak, variable)~1100 (medium to strong)

UV-Vis Spectroscopy for Electronic Structure and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing insights into its electronic structure, particularly the extent of conjugation. libretexts.orglibretexts.org The spectrum of this compound is dominated by π → π* transitions within the two aromatic rings.

The phenyl ring attached to the hydrazine group and the phenyl ring of the benzyl group will both contribute to the UV absorption profile. The presence of the nitrogen lone pairs can also lead to n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands. libretexts.org

UV-Vis spectroscopy is an effective tool for reaction monitoring, especially in reactions where there is a significant change in the chromophore. acs.org For example, if this compound is reacted with an aldehyde or ketone to form a hydrazone, the resulting C=N bond extends the conjugated system. This extension of conjugation typically leads to a bathochromic (red) shift, where the wavelength of maximum absorbance (λ_max) moves to a longer wavelength. shimadzu.com By monitoring this shift over time, the rate of the reaction can be determined.

Table 4: Expected Electronic Transitions for this compound

Transition TypeChromophoreExpected λ_max (nm)
π → πPhenyl Rings200-280
n → πHydrazine N lone pair>280 (weak)

Computational Chemistry and Theoretical Modeling of this compound Reactivity and Structure

Computational chemistry provides a theoretical framework to understand and predict the behavior of molecules, complementing experimental findings. nih.gov Methods like Density Functional Theory (DFT) are used to model the geometric and electronic structure of this compound, offering insights into its stability, reactivity, and spectroscopic properties. mdpi.comimist.ma

Quantum chemical calculations, particularly DFT, are routinely used to investigate the fundamental properties of molecules like this compound. epstem.netmdpi.com These calculations can accurately predict various molecular parameters.

Electronic Structure: DFT calculations can determine the distribution of electron density and the energies of the molecular orbitals. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and electronic excitability. mdpi.comuni-greifswald.de These calculations help rationalize the results from UV-Vis spectroscopy.

Reaction Energetics: Computational modeling is instrumental in exploring reaction mechanisms. By calculating the energies of reactants, products, and transition states, a potential energy surface for a reaction can be mapped out. acs.orgacs.org This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for understanding why certain reaction pathways are favored over others. wavefun.com For instance, the mechanism of formation or subsequent reactions of this compound can be modeled to predict the most likely pathways and intermediates, guiding experimental design. rsc.org

Table 5: Key Parameters Obtainable from Quantum Chemical Calculations for this compound

ParameterDescriptionSignificance
Optimized GeometryLowest energy arrangement of atoms (bond lengths, angles)Provides the most stable 3D structure of the molecule.
HOMO EnergyEnergy of the highest occupied molecular orbitalRelates to ionization potential and electron-donating ability.
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalRelates to electron affinity and electron-accepting ability.
HOMO-LUMO GapEnergy difference between HOMO and LUMOIndicates chemical reactivity, kinetic stability, and corresponds to the lowest energy electronic transition.
Mulliken Atomic ChargesDistribution of electron charge among the atomsHelps identify nucleophilic and electrophilic sites within the molecule.
Vibrational FrequenciesCalculated IR and Raman active modesAllows for theoretical prediction and assignment of experimental vibrational spectra.
Reaction/Activation EnergyEnergy required to reach a transition statePredicts the feasibility and rate of a chemical reaction.

Molecular Dynamics Simulations of Reaction Pathways and Conformations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering critical insights into conformational preferences and the initial steps of reaction pathways. By simulating the movement of atoms and bonds, researchers can explore the accessible conformations of this compound and identify the most stable arrangements, which are crucial for understanding its reactivity. nih.gov

Conformational analysis of similar bi-aryl systems and substituted hydrazines often reveals multiple low-energy states. nih.gov For this compound, the key degrees of freedom include rotation around the C-N and N-N single bonds, as well as the orientation of the benzyl group relative to the phenylhydrazine moiety. MD simulations can map the potential energy surface associated with these rotations, identifying the most populated conformational states and the energy barriers separating them. nih.govresearchgate.net This information is vital, as the specific conformation of the molecule at the start of a reaction can significantly influence its pathway and outcome.

MD simulations are also employed to study the initial, non-covalent interactions that precede a chemical reaction, such as the approach of a reactant or the influence of solvent molecules. nih.govresearchgate.net These simulations can reveal how the molecule orients itself within a solvent cage or at a catalyst's active site, providing a foundational understanding of the reaction environment. While extensive MD studies specifically on this compound are not widely published, the principles are well-established from simulations on related molecules, such as substituted N-phenylthiourea and various hydrazine derivatives. nih.gov

Table 1: Representative Parameters for a Hypothetical MD Simulation of this compound in Solution

ParameterValue/DescriptionPurpose
Force FieldCHARMM36 / GROMOS54a7Defines the potential energy function for atoms and bonds.
Solvent ModelTIP3P WaterExplicitly models the surrounding solvent environment.
System Size~5000 atomsA single this compound molecule solvated in a water box.
Temperature300 KSimulates behavior at approximate room temperature.
Pressure1 barMaintains constant pressure conditions.
Simulation Time100 nsAllows for sufficient sampling of conformational space. nih.gov
Time Step2 fsThe interval between successive calculations of forces and positions.

Prediction of Reactivity and Selectivity in Novel Transformations

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the reactivity of molecules and the selectivity of their reactions. nih.govrsc.org For this compound, a key question is the relative reactivity of its two nitrogen atoms and the various positions on its aromatic rings.

Computational models can predict site selectivity in reactions like C-H functionalization or cross-coupling. rsc.orgchemrxiv.org By calculating properties such as electrostatic potential, atomic charges, and frontier molecular orbital (FMO) energies, researchers can identify the most nucleophilic or electrophilic sites on the molecule. For instance, in an electrophilic aromatic substitution, calculations can predict whether substitution is more likely to occur on the benzyl ring or the phenylhydrazine ring, and at which specific position (ortho, meta, or para). Arylhydrazines have been successfully used as coupling partners in various carbon-carbon and carbon-heteroatom cross-coupling reactions. nih.gov

A classic reaction involving phenylhydrazines is the Fischer indole (B1671886) synthesis, where a phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form an indole. wikipedia.orgmdpi.com The regioselectivity of this reaction—determining which isomer of the final indole is formed—can be predicted computationally. Calculations can assess the stability of key intermediates for different reaction pathways, allowing chemists to forecast the major product. rsc.org Modern approaches even use machine learning models, trained on vast reaction databases, to predict selectivity in complex aromatic functionalizations with high accuracy. rsc.orgchemrxiv.org

Table 2: Hypothetical DFT-Calculated Properties for Predicting Reactivity of this compound

Atomic SiteMulliken Atomic Charge (e)Fukui Function (f-) for Nucleophilic AttackInterpretation
Nα (NH)-0.450.12Moderately nucleophilic; involved in initial hydrazone formation. wikipedia.org
Nβ (NH2)-0.680.25Most nucleophilic nitrogen, likely site for initial attack on a carbonyl.
C4 (para to NHNH2)-0.150.08Activated position on the phenylhydrazine ring.
C6 (ortho to NHNH2)-0.180.10Highly activated position for electrophilic attack.
C2' (ortho on Benzyl)-0.050.03Less activated compared to the phenylhydrazine ring.

Note: Values are illustrative and would be derived from specific DFT calculations (e.g., at the B3LYP/6-31G level of theory).*

Elucidation of Mechanistic Details through Transition State Analysis

While predicting outcomes is valuable, understanding the detailed step-by-step mechanism of a reaction provides deeper chemical insight. Transition state (TS) analysis, typically performed using quantum mechanical methods like DFT, is the cornerstone of mechanistic elucidation. nih.govresearchgate.net This involves locating the high-energy transition state structures that connect reactants, intermediates, and products on the reaction's potential energy surface.

By calculating the geometry and energy of a transition state, one can determine the activation energy (energy barrier) for a particular reaction step. rsc.orgresearchgate.net The step with the highest activation energy is the rate-determining step of the reaction. nih.gov For reactions involving this compound, TS analysis can clarify ambiguous mechanisms. For example, in an oxidation reaction, calculations can determine whether the initial step is a hydrogen atom abstraction from the N-H group or an electron transfer from the aromatic ring. researchgate.net

In the context of the Fischer indole synthesis, the key mechanistic step is a acs.orgacs.org-sigmatropic rearrangement. wikipedia.orgmdpi.com TS analysis can precisely map the atomic movements during this concerted bond-breaking and bond-forming process. It can also quantify the influence of substituents on the benzyl or phenyl rings, explaining why certain derivatives react faster or yield different products. Comparing the activation energies for competing pathways, such as N-N bond cleavage versus C-N bond formation, provides a quantitative basis for understanding the reaction's outcome. rsc.orgresearchgate.net Ab initio molecular orbital calculations can be performed to optimize the stable and transition state structures for reactions involving related compounds. koreascience.kr

Table 3: Illustrative Calculated Activation Energies for Competing Pathways in a Hypothetical Reaction of this compound

Reaction PathwayDescriptionTransition State (TS)Calculated Activation Energy (ΔG‡, kcal/mol)Mechanistic Implication
Pathway A Fischer Indole Cyclization acs.orgacs.org-Sigmatropic RearrangementTS-A22.5
Pathway B N-N Bond HomolysisN-N Bond ScissionTS-B45.0
Pathway C Direct C-H ArylationOxidative AdditionTS-C28.1

Note: These energy values are hypothetical examples used to illustrate how TS analysis differentiates between possible reaction mechanisms.

Future Directions and Emerging Research Avenues for 3 Benzylphenylhydrazine

Integration in Continuous Flow Chemistry and Microreactor Systems for Scalable Research

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward for the synthesis of arylhydrazines, including 3-Benzylphenylhydrazine. google.comnih.gov Continuous flow systems, which utilize microreactors or tube reactors, offer superior control over reaction parameters such as temperature, pressure, and residence time. nih.govimemg.org This precise control leads to enhanced reaction rates, improved yields, higher product purity, and significantly improved safety, particularly when dealing with potentially exothermic reactions or unstable intermediates common in hydrazine (B178648) chemistry. imemg.orgresearchgate.net

The synthesis of phenylhydrazine (B124118) salts and their substituted derivatives has been demonstrated in integrated, multi-step continuous flow processes that combine diazotization, reduction, and acidolysis salt formation into a single, uninterrupted sequence. google.compatsnap.com These systems can shorten total reaction times from hours to under 30 minutes, a substantial improvement in efficiency. google.comresearchgate.net For instance, a continuous-flow process for 2-ethylphenylhydrazine hydrochloride was developed that reduced the residence time to less than 31 minutes by leveraging the superior mass and heat transfer capabilities of the system. researchgate.net The application of photoredox catalysis within continuous-flow reactors has also been successfully used for the synthesis of arylhydrazines from aryl halides, showcasing the versatility of this technology. rsc.org

The key advantages of employing this technology for this compound research include:

Scalability: Microreactor and flow systems allow for a seamless transition from laboratory-scale research to pilot-scale and industrial production without the need for extensive re-optimization. imemg.org

Safety: The small internal volume of microreactors minimizes the risks associated with handling energetic intermediates, and the high surface-area-to-volume ratio allows for extremely efficient heat dissipation. nih.govimemg.org

Efficiency: Reactions are often faster and cleaner, reducing the need for extensive purification steps and minimizing waste. nih.govpatsnap.com

Reproducibility: Automated control over reaction conditions ensures high batch-to-batch consistency. imemg.org

Parameter Batch Processing Continuous Flow/Microreactor System Reference
Reaction Time Hours to daysMinutes to hours google.comresearchgate.net
Heat Transfer Limited, risk of hotspotsHighly efficient, superior temperature control nih.govimemg.org
Safety Higher risk with exothermic reactionsInherently safer due to small reaction volumes imemg.org
Scalability Difficult, requires re-developmentStraightforward, "scaling-out" by parallelization imemg.org
Process Control Manual, less preciseAutomated, highly precise nih.gov

Future research will likely focus on developing a dedicated, end-to-end continuous flow synthesis for this compound, optimizing each step for maximum efficiency and integrating in-line purification and analysis to create a fully automated production platform.

Exploration of Photocatalytic and Electrocatalytic Transformations Involving Hydrazines

Photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis, offering mild, efficient, and often novel reaction pathways that avoid the need for harsh reagents or precious metal catalysts. mdpi.comrsc.org Arylhydrazines, including by extension this compound, are excellent candidates for these transformations due to their electrochemical properties and ability to generate reactive intermediates under specific conditions.

Photocatalytic Transformations: Visible-light photocatalysis has been successfully employed for the C–N borylation of arylhydrazine hydrochlorides using bis(pinacolato)diboron. rsc.org This method provides a transition-metal-free route to valuable aryl boronate esters. In another application, a simple HCl-mediated, photocatalytic method was developed for the C3–H arylation of quinoxalin(on)es using arylhydrazines as the aryl source under metal- and oxidant-free conditions. mdpi.com This reaction proceeds through a radical pathway, highlighting the potential of arylhydrazines to act as precursors for aryl radicals under photocatalytic conditions. mdpi.comacs.org Furthermore, sunlight has been used to promote the decatungstate-catalyzed synthesis of aryl hydrazides, demonstrating a green and sustainable approach. researchgate.net

Electrocatalytic Transformations: Similar to photocatalysis, electrochemistry offers a reagent-free method to drive chemical reactions. The C–N borylation of arylhydrazines, for example, has been achieved using both photochemical and electrochemical methods, providing two distinct, mild, and efficient synthetic routes. rsc.org These energy-transfer-enabled strategies can activate substrates like arylhydrazines, expanding their utility in synthesis without the need for external chemical donors. nih.gov

Transformation Type Reaction Description Key Advantages Reference
Photocatalysis C–N borylation of arylhydrazinesTransition-metal-free, mild conditions rsc.org
Photocatalysis C3 arylation of quinoxalin(on)esMetal- and oxidant-free, radical pathway mdpi.com
Electrocatalysis C–N borylation of arylhydrazinesReagent-free activation, scalable rsc.org

Future research is expected to broaden the scope of these transformations for this compound, exploring new C-C and C-heteroatom bond-forming reactions, asymmetric catalysis, and the development of novel photocatalysts and electrocatalytic systems tailored for hydrazine substrates.

Development of Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry, particularly atom economy, are central to modern synthetic design. rsc.org An atom-economical reaction is one that maximizes the incorporation of all reactant atoms into the final product, minimizing waste. rsc.orgmdpi.com Developing such routes for this compound is a key research goal.

Current research in related areas points toward several promising strategies:

Catalytic Hydrohydrazination: The gold(I)-catalyzed hydrohydrazination of terminal alkynes to form hydrazones is an example of a highly atom-economical process. nih.gov Applying this concept to create C-N bonds using this compound as a nucleophile could provide direct and waste-free synthetic pathways.

Transition-Metal-Free Reactions: Many classical methods for forming C-N bonds rely on transition metal catalysts, which can be costly and environmentally burdensome. Developing catalyst-free methods, such as the reaction of activated amides with hydrazine in an aqueous environment, offers a more sustainable alternative for creating related hydrazide structures. organic-chemistry.org

Reductive Coupling/Amination: Exploring direct reductive coupling reactions between a benzyl-containing electrophile and a phenylhydrazine precursor, or a direct reductive amination involving a phenyl-containing hydrazine and a benzaldehyde (B42025) derivative, could offer more atom-economical alternatives to traditional multi-step syntheses.

The pursuit of sustainability also involves using greener solvents, reducing energy consumption, and sourcing starting materials from renewable feedstocks where possible. Evaluating synthetic routes using green chemistry metrics, such as E-factor (Environmental factor) and Reaction Mass Efficiency (RME), will be crucial in identifying the most sustainable methods for the synthesis of this compound and its derivatives. rsc.org

Bio-inspired Synthetic Applications (focus on methodology, not biological activity or drug design)

Bio-inspired synthesis seeks to emulate the efficiency and selectivity of nature's chemical processes. While direct enzymatic routes for this compound are not established, the principles of biocatalysis can inspire new synthetic methodologies. The focus in this area is not on the biological function of the final products but on the elegance and efficiency of the synthetic method itself.

Future research could explore methodologies such as:

Biomimetic Catalysis: Developing small-molecule catalysts that mimic the active sites of enzymes capable of C-N bond formation or functional group transformations. Such catalysts could operate under mild, aqueous conditions, similar to biological systems, to perform specific transformations on the this compound scaffold.

Directed Evolution of Enzymes: Engineering existing enzymes, such as transaminases or oxidoreductases, to accept non-natural substrates like substituted phenylhydrazines. This could enable highly selective and enantioselective transformations that are difficult to achieve through traditional chemical synthesis.

Cascade Reactions: Designing one-pot, multi-step reaction sequences inspired by metabolic pathways. A bio-inspired cascade could, for example, involve the in-situ generation of a reactive hydrazine intermediate followed by an immediate, enzyme-catalyzed coupling reaction, all within a single reaction vessel. This approach improves efficiency by eliminating the need to isolate and purify intermediates.

These bio-inspired approaches represent a frontier in synthetic chemistry, promising highly selective and sustainable methods for the manipulation and derivatization of molecules like this compound.

Applications as Building Blocks in Materials Science Research (e.g., for polymers, dyes, or functional materials)

The unique structure of this compound, featuring two reactive nitrogen atoms and two aromatic rings, makes it a promising building block for advanced materials. The hydrazine moiety can be incorporated into polymer backbones or used as a reactive site for cross-linking or functionalization.

Polymers: The hydrazine functional group is a versatile precursor for polymer synthesis. For example, bishydrazino s-triazine derivatives have been used to create new polymers via condensation with aldehydes like terephthaldehyde. mdpi.com Similarly, the reaction of dihydrazides with aldehydes has been used to form poly(acylhydrazone) networks, which can exhibit dynamic properties such as self-healing and recyclability (vitrimers). rsc.org By analogy, this compound could be used as a monomer or a chain-extender in the synthesis of novel polyamides, polyimides, or polyhydrazides. The presence of the benzyl (B1604629) group could impart specific thermal or mechanical properties to the resulting polymer.

Dyes and Functional Materials: Hydrazine derivatives have long been used as intermediates in the synthesis of dyes and pigments. The aromatic rings in this compound can be functionalized to tune the chromophoric properties of the molecule, making it a potential precursor for custom dyes for applications ranging from textiles to optical materials. google.com The nitrogen atoms can also coordinate with metal ions, suggesting potential applications in the development of sensors, catalysts, or metal-organic frameworks (MOFs). The synthesis of new heterocyclic compounds, a class of molecules with wide-ranging applications in materials and medicinal chemistry, often involves hydrazine precursors. scirp.org

Future research will likely focus on the synthesis and characterization of novel polymers and functional materials derived from this compound, exploring how its specific structure translates into unique material properties such as thermal stability, conductivity, optical activity, or dynamic covalent behavior.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Benzylphenylhydrazine in high purity?

  • Methodology : A common approach involves the condensation of phenylhydrazine with 3-benzyl-substituted aldehydes or ketones under acidic conditions. For example, reacting benzyl chloride derivatives with phenylhydrazine in ethanol at reflux, followed by purification via recrystallization or column chromatography using silica gel and ethyl acetate/hexane mixtures . Purity can be confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis.

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodology :

  • NMR : The benzyl group’s protons appear as a singlet (~δ 3.8–4.2 ppm for CH₂), while aromatic protons from the phenyl group show splitting in the δ 6.5–7.5 ppm range. The hydrazine NH protons are typically broad signals near δ 5–6 ppm .
  • IR : Look for N-H stretches (~3300 cm⁻¹) and C=N stretches (~1600 cm⁻¹) to confirm the hydrazine moiety .
  • Mass Spectrometry : The molecular ion peak should correspond to the molecular weight (C₁₃H₁₄N₂, MW = 198.27 g/mol).

Q. What safety precautions are critical when handling this compound?

  • Methodology : Use gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation. Avoid contact with strong acids/oxidizers, as hydrazines may release toxic gases (e.g., NH₃) .

Advanced Research Questions

Q. How does the 3-benzyl substituent influence reactivity in nucleophilic additions compared to unsubstituted phenylhydrazine?

  • Methodology : The benzyl group introduces steric hindrance, reducing reaction rates in crowded environments (e.g., bulky ketone additions). Electronically, it may stabilize intermediates via resonance. Compare kinetic data (e.g., rate constants) between this compound and phenylhydrazine in model reactions like hydrazone formation .

Q. What strategies mitigate side reactions during Fischer indole synthesis using this compound?

  • Methodology :

  • Optimize acid catalysts (e.g., HCl vs. H₂SO₄) to minimize polymerization.
  • Control temperature (80–100°C) to balance cyclization vs. decomposition.
  • Use scavengers (e.g., molecular sieves) to remove water and shift equilibrium toward indole formation .

Q. How can chromatographic methods resolve this compound from byproducts like unreacted precursors or oxidation products?

  • Methodology : Employ reverse-phase HPLC with a C18 column (acetonitrile:water 70:30, 1 mL/min flow rate). For oxidation byproducts (e.g., benzaldehyde derivatives), use TLC (silica gel, ethyl acetate/hexane 1:3) with UV visualization .

Q. What role does this compound play in synthesizing non-indole heterocycles (e.g., pyrazoles or triazoles)?

  • Methodology : React with α,β-unsaturated carbonyl compounds to form pyrazolines via [3+2] cycloaddition. For triazoles, couple with diazonium salts under Cu(I) catalysis. Monitor reaction progress via in-situ FTIR to track intermediate formation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?

  • Methodology :

  • Verify purity via elemental analysis (C, H, N %).
  • Cross-reference solvent systems used in crystallization (e.g., ethanol vs. DMF), as polymorphs can alter melting points .
  • Replicate spectral acquisitions under standardized conditions (e.g., deuterated solvent, same NMR frequency).

Experimental Design Considerations

Q. What controls are essential in kinetic studies of this compound reactions?

  • Methodology :

  • Include blank reactions (no catalyst) to assess non-catalytic pathways.
  • Use internal standards (e.g., nitrobenzene) in GC-MS to quantify reaction progress.
  • Monitor pH stability in aqueous systems to avoid unintended hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.